Phosphorylethanolamine-d4

Catalog No.
S1530464
CAS No.
1169692-38-9
M.F
C2H8NO4P
M. Wt
145.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorylethanolamine-d4

CAS Number

1169692-38-9

Product Name

Phosphorylethanolamine-d4

IUPAC Name

(2-amino-1,1,2,2-tetradeuterioethyl) dihydrogen phosphate

Molecular Formula

C2H8NO4P

Molecular Weight

145.09 g/mol

InChI

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2

InChI Key

SUHOOTKUPISOBE-LNLMKGTHSA-N

SMILES

C(COP(=O)(O)O)N

Synonyms

2-Aminoethanol-d4 1-(Dihydrogen Phosphate); 2-Aminoethanol-d4 Dihydrogen Phosphate Ester; 2-Aminoethanol-d4 Phosphate; Phosphoric Acid 2-Aminoethy-d4 Ester; 2-Aminoethanol-d4 O-Phosphate; 2-Aminoethyl-d4 Dihydrogen Phosphate; Colamine phosphate; Etha

Canonical SMILES

C(COP(=O)(O)O)N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OP(=O)(O)O)N

Applications in Metabolism Studies

PE is an endogenous metabolite, meaning it is produced naturally within the body. It plays various roles in cellular processes, including:

  • Membrane stability and signaling: PE is a component of phospholipids, which are essential for the structure and function of cell membranes.
  • Cell proliferation and differentiation: PE is involved in the regulation of cell growth and development.
  • Neuromodulation: PE may play a role in the transmission of nerve signals.

For instance, studies using PE-d4 have contributed to:

  • Elucidating the mechanisms of PE biosynthesis in different tissues .
  • Investigating the role of PE in cancer cell metabolism .
  • Exploring the potential therapeutic effects of manipulating PE levels in various diseases .

Applications in Pharmacokinetic Studies

For example, PE-d4 has been employed to:

  • Evaluate the bioavailability of new therapeutic agents .
  • Investigate the metabolic fate of drugs in different populations .
  • Identify potential drug-drug interactions by tracing the interaction of multiple compounds within the body .

Phosphorylethanolamine-d4 is a stable isotopic variant of phosphorylethanolamine, characterized by the incorporation of deuterium atoms into its molecular structure. This compound plays a crucial role in the synthesis of phospholipids, which are essential components of biological membranes. Phosphorylethanolamine itself is a derivative of ethanolamine and is classified as a polyprotic acid with two pKa values at 5.61 and 10.39, indicating its ability to donate protons in aqueous solutions .

PEA-d4 doesn't have a specific mechanism of action as it's a tracer molecule. It mimics the behavior of natural PEA but allows researchers to distinguish it from other similar molecules in biological samples.

Information on specific hazards associated with PEA-d4 is limited. However, PEA itself is generally regarded as safe []. As a precaution, standard laboratory safety practices should be followed when handling PEA-d4, including wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.

Typical of phosphorylated compounds. It can undergo:

  • Dephosphorylation: The removal of phosphate groups, often catalyzed by phosphatases.
  • Phosphorylation: The addition of phosphate groups, typically facilitated by kinases.
  • Formation of Phospholipids: It serves as a precursor in the synthesis of glycerophospholipids and sphingomyelins, which are critical for membrane integrity and signaling .

Phosphorylethanolamine-d4 has been studied for its biological activities, particularly regarding its role in cellular processes. It has been implicated in:

  • Cell Membrane Structure: As a component of phospholipids, it contributes to membrane fluidity and integrity.
  • Signaling Pathways: Potential involvement in cellular signaling mechanisms due to its presence in lipid rafts and other membrane domains .
  • Research on Cancer Treatment: Although phosphorylethanolamine has been controversially promoted as a cancer treatment, clinical trials have shown no significant benefits, leading to regulatory scrutiny .

The synthesis of phosphorylethanolamine-d4 can be achieved through several methods:

  • Isotopic Labeling: Incorporating deuterium into the ethanolamine backbone during the synthesis process.
  • Chemical Synthesis: Utilizing standard organic synthesis techniques to phosphorylate ethanolamine, followed by purification steps to obtain the deuterated form.
  • Biotechnological Methods: Employing microbial or enzymatic processes to produce phosphorylethanolamine-d4 from simpler precursors .

Phosphorylethanolamine-d4 finds applications primarily in research settings:

  • Tracer Studies: Due to its stable isotopic nature, it is used as a tracer in metabolic studies to track the behavior of phospholipids in biological systems.
  • Synthetic Biology: It serves as a building block for synthesizing complex lipid structures in synthetic biology applications .
  • Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to study lipid metabolism and membrane dynamics .

Interaction studies involving phosphorylethanolamine-d4 focus on its binding characteristics with various biomolecules:

  • Metal Ion Complexation: Research has shown that phosphorylethanolamine can form complexes with metal ions like magnesium, influencing its biological activity and stability .
  • Protein Interactions: Investigations into how phosphorylethanolamine interacts with membrane proteins are ongoing, as these interactions may affect cellular signaling pathways.

Several compounds share structural similarities with phosphorylethanolamine-d4. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhosphorylethanolamineEthanolamine derivativePrecursor for phospholipids
O-PhosphorylethanolamineEther-linked variantInvolved in different membrane dynamics
Sphingosine-1-phosphateSphingolipidPlays a significant role in cell signaling
GlycerophosphocholineGlycerophospholipidImportant for neurotransmission

Phosphorylethanolamine-d4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological studies, distinguishing it from its non-deuterated counterparts and other similar compounds .

XLogP3

-4.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Amino(~2~H_4_)ethyl dihydrogen phosphate

Dates

Modify: 2023-08-15

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